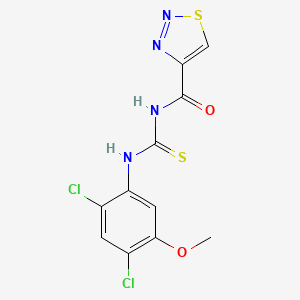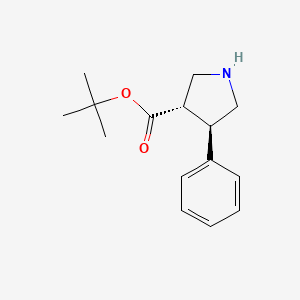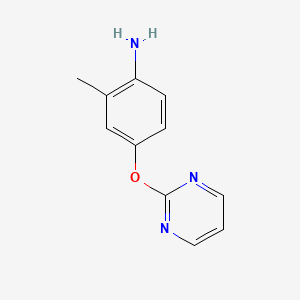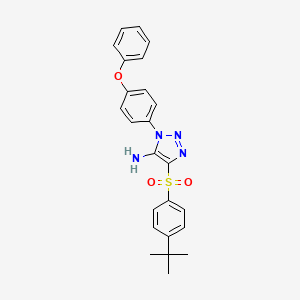![molecular formula C17H18N2O3 B2533583 (2E)-N-[4-(acetylamino)phenyl]-3-(5-ethylfuran-2-yl)prop-2-enamide CAS No. 890605-61-5](/img/structure/B2533583.png)
(2E)-N-[4-(acetylamino)phenyl]-3-(5-ethylfuran-2-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-N-[4-(acetylamino)phenyl]-3-(5-ethylfuran-2-yl)prop-2-enamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is also known as APEF and is a member of the acylpropenamide family of compounds. Its unique structure and properties make it a promising candidate for further research into its potential uses.
Wirkmechanismus
The mechanism of action of APEF involves the inhibition of COX-2 activity. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. APEF binds to the active site of COX-2, preventing it from catalyzing the production of prostaglandins. This inhibition leads to a reduction in the production of pro-inflammatory molecules, which can help to alleviate the symptoms of inflammatory diseases.
Biochemical and Physiological Effects:
APEF has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory properties, APEF has been shown to have analgesic and antipyretic effects. It has also been shown to have antioxidant properties, which can help to protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of APEF is its specificity for COX-2. This means that it can inhibit the activity of COX-2 without affecting the activity of COX-1, which is involved in the production of prostaglandins that protect the stomach lining. However, one limitation of APEF is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research into APEF. One area of interest is its potential use in the treatment of inflammatory diseases such as arthritis. Further research is needed to determine the optimal dose and frequency of administration for this application. Another area of research is the development of more efficient synthesis methods for APEF, which could increase its availability for research and clinical use. Additionally, further studies are needed to investigate the potential side effects and toxicity of APEF, as well as its interactions with other drugs.
Synthesemethoden
The synthesis of APEF involves the reaction of 4-aminobenzophenone with 2-furoic acid in the presence of acetic anhydride and a catalyst. The resulting compound is then purified through a series of recrystallizations to obtain the final product. This synthesis method has been optimized to produce high yields of APEF with minimal impurities.
Wissenschaftliche Forschungsanwendungen
APEF has been extensively studied for its potential applications in the field of medicine. One of the most promising areas of research is its use as an anti-inflammatory agent. APEF has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This inhibition leads to a reduction in the production of pro-inflammatory molecules, which can help to alleviate the symptoms of inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
(E)-N-(4-acetamidophenyl)-3-(5-ethylfuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-3-15-8-9-16(22-15)10-11-17(21)19-14-6-4-13(5-7-14)18-12(2)20/h4-11H,3H2,1-2H3,(H,18,20)(H,19,21)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTGIZWQMDPBKH-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C=CC(=O)NC2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(O1)/C=C/C(=O)NC2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2533502.png)
![[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B2533504.png)

![3-(2-methoxyphenyl)-9-(2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2533507.png)
![5-Ethyl-2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2533508.png)

![4,7,8-Trimethyl-6-(3-morpholin-4-ylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2533510.png)


![8-[(4-benzylpiperazin-1-yl)methyl]-7-[(2-chlorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2533518.png)

![(E)-N-(pyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2533520.png)
